2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methoxybenzamide is an organic compound that features a bromine atom, a hydroxy group, a methoxy group, and a methylthio group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methoxybenzamide typically involves multiple steps:
Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Methoxylation: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Thiomethylation: The methylthio group can be introduced using reagents such as methylthiolate salts or dimethyl disulfide.
Amidation: The final step involves the formation of the benzamide core through amidation reactions, typically using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methoxybenzamide can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of specific biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-hydroxy-2-phenylethyl)-5-methoxybenzamide: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.
2-bromo-N-(2-hydroxy-2-(4-methylphenyl)ethyl)-5-methoxybenzamide: Contains a methyl group instead of a methylthio group, potentially altering its properties.
2-bromo-N-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)-5-methoxybenzamide: Contains a methylsulfonyl group, which may enhance its solubility and reactivity.
Uniqueness
The presence of the methylthio group in 2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-5-methoxybenzamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-22-12-5-8-15(18)14(9-12)17(21)19-10-16(20)11-3-6-13(23-2)7-4-11/h3-9,16,20H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHLMRTGDPWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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